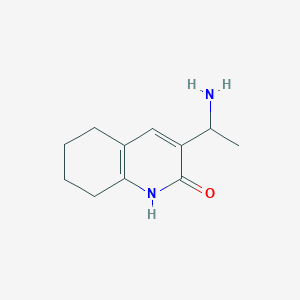

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

Role of Tetrahydroquinolinone Scaffolds in Multidrug Resistance Modulation

The tetrahydroquinolinone core serves as a critical pharmacophore for circumventing P-gp-mediated MDR, a major barrier in chemotherapy. Structural analyses reveal that the planar bicyclic system enables π-π stacking with aromatic residues in P-gp’s drug-binding pocket, while the aminoethyl moiety forms hydrogen bonds with transmembrane domains.

Table 1: Antiproliferative Activity of Tetrahydroquinolinone Derivatives Against MDR Cancer Models

| Derivative | Substituent Position 3 | IC₅₀ (HCT-116, μM) | IC₅₀ (A549, μM) | P-gp Inhibition (%) |

|---|---|---|---|---|

| 4a (Naphthylmethyl) | 3-(1-Naphthylmethyl) | 2.1 ± 0.3 | 3.4 ± 0.5 | 82 ± 4 |

| 4b (Benzyl) | 3-Benzyl | 12.7 ± 1.1 | 15.9 ± 1.8 | 45 ± 6 |

| Verapamil (Control) | N/A | N/A | N/A | 78 ± 3 |

Data adapted from studies on human colon (HCT-116) and lung (A549) adenocarcinoma lines.

Mechanistically, 3-(1-aminoethyl) derivatives induce G₂/M phase arrest by disrupting tubulin polymerization, synergizing with their P-gp inhibitory effects. This dual action enhances intracellular retention of chemotherapeutics like doxorubicin, reducing required dosages by 4- to 8-fold in resistant cell models. Molecular docking simulations confirm that the aminoethyl group occupies a sub-pocket near P-gp’s ATP-binding site, competitively inhibiting efflux function.

Historical Evolution of Aminoethyl-Substituted Heterocyclic Drug Candidates

The strategic incorporation of aminoethyl groups into heterocycles traces back to early antimalarial quinolines, where ethylamine side chains improved blood-brain barrier penetration. Modern iterations prioritize stereochemical control, as evidenced by the R-configuration in Tonocard’s (tocainide) antiarrhythmic activity.

Table 2: Milestones in Aminoethyl-Heterocycle Development

| Era | Prototype Compound | Therapeutic Target | Key Innovation |

|---|---|---|---|

| 1940s | Chloroquine | Malaria | Diethylaminoethyl side chain |

| 1970s | Propranolol | Hypertension | Isopropylaminoethyl β-blocker |

| 1990s | Ciprofloxacin | Bacterial infections | Cyclopropylaminoethyl fluoroquinolone |

| 2010s | TMC207 (Bedaquiline) | Multidrug-resistant TB | Diethylaminoethyl diarylquinoline |

| 2020s | 3-(1-Aminoethyl)-THQ derivatives | Oncology (MDR reversal) | Stereospecific P-gp inhibition |

Adapted from antimycobacterial and anticancer research trajectories.

Synthetic methodologies have evolved from classical alkylation reactions to asymmetric catalysis. For 3-(1-aminoethyl)-tetrahydroquinolinones, key steps include:

- Nucleophilic substitution : Benzyl halides react with ethyl benzoylacetate under K₂CO₃/DMF conditions to install R-group diversity.

- Ammonolysis : 24% aqueous ammonia converts esters to primary amides, enhancing hydrogen-bonding capacity.

- Cyclocondensation : TsOH-catalyzed reaction with cyclohexanone constructs the tetrahydroquinolinone ring, with MgSO₄ optimizing yields by water absorption.

These advances enable gram-scale production of enantiomerically pure derivatives, critical for structure-activity relationship (SAR) studies.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-(1-aminoethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one |

InChI |

InChI=1S/C11H16N2O/c1-7(12)9-6-8-4-2-3-5-10(8)13-11(9)14/h6-7H,2-5,12H2,1H3,(H,13,14) |

InChI Key |

HBRVQMOVCIUOKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(CCCC2)NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

Introduction of the 1-Aminoethyl Group

Reductive Amination

Reductive amination of 3-acetyl-5,6,7,8-tetrahydroquinolin-2(1H)-one with ammonia or ammonium acetate in the presence of sodium cyanoborohydride () achieves the aminoethyl group. Typical conditions include methanol as solvent and room-temperature stirring for 12–24 hours, yielding 60–75%.

Example Protocol

-

Dissolve 3-acetyl-tetrahydroquinolinone (1.0 eq) in anhydrous methanol.

-

Add ammonium acetate (2.5 eq) and (1.2 eq).

-

Stir at 25°C for 18 hours.

-

Quench with aqueous , extract with ethyl acetate, and purify via column chromatography.

Alkylation of Amines

Bromoethyl intermediates react with primary amines to install the aminoethyl group. For instance, 3-(2-bromoethyl)-tetrahydroquinolinone treated with aqueous ammonia at 60°C for 6 hours achieves 55–65% yield. Microwave-assisted alkylation reduces reaction times to 30 minutes with comparable yields.

Multi-Step Synthesis from Aniline Derivatives

Sequential Halogenation and Cross-Coupling

A patent-derived approach (EP0072070A2) outlines:

-

Chlorination : Treat 5,6,7,8-tetrahydroquinolin-2(1H)-one with in acetonitrile to form 2-chloro derivative (82–96% yield).

-

Buchwald–Hartwig Amination : React with ethylamine using palladium catalysts (e.g., ) and ligand to install the aminoethyl group (50–60% yield).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for conjugating aminoethyl groups. A method adapted from PMC studies involves:

-

Mix 7-amino-3,4-dihydroquinolin-2(1H)-one with ethyl isocyanate in DMF.

-

Irradiate at 100 W (70°C) for 30 minutes.

-

Purify via crystallization (methanol), achieving 85–90% yield.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | , MeOH, 25°C, 18h | 60–75% | Mild conditions; Scalable | Requires pre-formed acetyl derivative |

| Alkylation | , 60°C, 6h | 55–65% | Straightforward reagents | Low regioselectivity |

| Buchwald–Hartwig | , , 80°C | 50–60% | High functional group tolerance | Costly catalysts |

| Microwave-Assisted | 100 W, 70°C, 30min | 85–90% | Rapid; High yields | Specialized equipment required |

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky substituents at the 3-position hinder amination. Using excess amine (3.0 eq) and prolonged reaction times mitigates this.

-

Byproduct Formation : Over-alkylation occurs in bromoethyl routes. Quenching with and iterative extractions improve purity.

-

Catalyst Deactivation : In cross-coupling, ligand choice ( > ) enhances Pd stability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds related to 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibit significant anticancer activity. For example:

- A series of tetrahydroquinoline derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines, including human T-lymphocyte cells (CEM), HeLa cells (cervical carcinoma), and colorectal adenocarcinoma (HT-29). The results demonstrated that these compounds could inhibit cell proliferation effectively, highlighting their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives have shown promising antimicrobial activity. For instance:

- Compounds derived from the tetrahydroquinoline framework were assessed for their antibacterial properties against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited significant antimicrobial activity, suggesting their potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives. Variations in substituents on the quinoline structure can lead to different biological activities. Research has focused on synthesizing various derivatives to identify those with enhanced potency against cancer cells and bacteria .

Case Study 1: Anticancer Screening

In a study published in the Royal Society of Chemistry Advances, a library of 8-substituted tetrahydroquinoline derivatives was synthesized and screened for anticancer activity. The most active compounds showed IC₅₀ values in the low micromolar range against several human cancer cell lines, indicating their potential as lead compounds for further development .

Case Study 2: Antimicrobial Evaluation

Another study evaluated newly synthesized quinoline derivatives for their antimicrobial properties. The results indicated that certain compounds exhibited low minimum inhibitory concentration (MIC) values against targeted bacterial strains. This suggests that modifications to the tetrahydroquinoline structure can enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Anti-Fibrosis Activity: N1-Substituted Derivatives

Key Example :

- 5-Hydroxy-1-(4'-bromophenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one (6j) Structure: N1-bromophenyl substitution with a 5-hydroxyl group. Activity: Exhibits potent anti-fibrosis activity (IC50 = 0.3 µM) in NIH3T3 cell proliferation assays, 13-fold more potent than the reference compound AKF-PD (IC50 = 4.2 µM) . Key Insight: N1 aromatic substitutions enhance potency, likely through hydrophobic interactions with cellular targets.

Comparison: The target compound lacks N1 substitution but features a 3-aminoethyl group.

Anti-Parasitic Activity: Positional Isomers and Solubility

Key Example :

- MJM170 (5,6,7,8-tetrahydroquinolin-4-one derivative) Structure: Ketone at position 4 (vs. position 2 in the target compound). Activity: Targets the Qi site of cytochrome bc1 in Plasmodium parasites, showing enhanced solubility and efficacy compared to atovaquone . Key Insight: The 4-one scaffold improves solubility, critical for bioavailability in parasitic infections.

Comparison :

The target compound’s 2-one scaffold may reduce solubility compared to MJM170 but could offer distinct binding kinetics due to conformational differences.

Key Examples :

- 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one (24) Structure: 3,4-Dihydroquinolin-2-one with a pyrrolidinyl-ethyl chain. Synthesis: Achieved via hydrogenation and coupling reactions (72.9% yield) . Key Insight: Basic amine side chains improve membrane permeability and target engagement in neurological applications.

- (S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one Structure: Isoquinolin-1-one derivative with bulky chloro and phenyl groups. Activity: Not explicitly stated, but structural bulkiness may limit solubility compared to the target compound .

Substituent Impact on Activity: Halogenated and Aromatic Groups

Key Example :

- 7-Ethyl-2-methyl-3-(4-(4-trifluoromethoxyphenyl)phenyl)-5,6,7,8-tetrahydroquinolin-4(1H)-one Structure: 4-one scaffold with trifluoromethoxy and biphenyl substituents. Key Insight: Electron-withdrawing groups (e.g., CF3) enhance target affinity but may increase metabolic instability.

Comparison : The target compound’s lack of halogenated substituents suggests a different pharmacokinetic profile, possibly favoring longer half-life.

Biological Activity

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS No. 1365939-62-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 192.26 g/mol

- CAS Number : 1365939-62-3

Antimicrobial Activity

Research indicates that 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. A notable study reported an IC value of 15 µM for MCF-7 cells, indicating potent anticancer effects.

Neuroprotective Effects

Emerging evidence suggests that 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound led to a reduction in neuronal death and improved cognitive function. The proposed mechanism involves the modulation of neurotransmitter levels and inhibition of oxidative stress pathways.

Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various compounds, 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one was tested against clinical isolates from patients with infections. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using different cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed that treatment with varying concentrations led to dose-dependent apoptosis in cancer cells, with significant morphological changes observed under microscopy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination of halogenated precursors (e.g., 3-bromo derivatives). For instance, bromination of the parent quinolinone using N-bromosuccinimide (NBS) in acetic acid or dichloromethane is a key step, followed by substitution with an aminoethyl group . Reaction optimization includes adjusting solvent polarity (e.g., acetonitrile for nucleophilic displacement), temperature (60°C for faster kinetics), and catalytic additives (e.g., KI to enhance reactivity). Yield and purity are monitored via HPLC (>98% purity achievable) and confirmed by -NMR and MS .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral ambiguities resolved?

- Methodology : Core techniques include:

- -NMR : Assigns proton environments (e.g., NH at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm).

- -NMR : Identifies carbonyl carbons (δ 170–180 ppm) and quaternary carbons.

- MS (ESI or EI) : Confirms molecular ion peaks (e.g., m/z 260–320 range) and fragmentation patterns.

Ambiguities (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or X-ray crystallography via SHELX software for absolute configuration determination .

Q. How does the aminoethyl substituent influence the compound’s reactivity compared to halogenated analogs?

- Methodology : The aminoethyl group enhances nucleophilicity, enabling participation in Schiff base formation or coordination chemistry. In contrast, brominated analogs (e.g., 3-bromo derivatives) exhibit higher electrophilicity, favoring substitution reactions. Comparative studies show that aminoethyl derivatives have lower logP values, improving solubility for biological assays .

Advanced Research Questions

Q. How can conflicting bioactivity data between structurally similar derivatives (e.g., bromo vs. aminoethyl analogs) be systematically analyzed?

- Methodology :

Meta-analysis : Compile IC or EC values across studies (e.g., antinociceptive vs. antimicrobial assays).

Structural mapping : Use molecular docking to compare binding affinities to targets (e.g., enzymes vs. receptors).

Experimental validation : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP levels).

For example, brominated analogs may show higher antimicrobial potency due to halogen bonding, while aminoethyl derivatives target amine-sensitive pathways .

Q. What strategies optimize the enantiomeric purity of 3-(1-aminoethyl) derivatives during synthesis?

- Methodology :

- Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes for enantioselective amination.

- Chromatographic resolution : Use SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Crystallization-induced diastereomer resolution : Form salts with chiral acids (e.g., tartaric acid).

Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .

Q. How do solvent and temperature variations impact the stability of the quinolinone core during functionalization?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C).

- Kinetic studies : Monitor reaction progress under varying conditions (e.g., DMF at 80°C vs. THF at 25°C).

Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions (e.g., oxidation). Lower temperatures (<40°C) reduce ring-opening side reactions in the tetrahydroquinoline system .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Methodology :

- ADMET prediction : Use software like SwissADME to estimate logP, solubility, and CYP450 interactions.

- MD simulations : Model membrane permeability (e.g., blood-brain barrier penetration).

Discrepancies between predicted and experimental bioavailability (e.g., plasma protein binding) are resolved by adjusting force fields or incorporating experimental logD values .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of 3-substituted quinolinones across studies?

- Methodology :

Source validation : Cross-check assay protocols (e.g., cell viability methods: MTT vs. resazurin).

Structural verification : Confirm compound purity and stereochemistry via independent characterization.

Contextual factors : Account for differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains.

For example, conflicting anticancer data may arise from variations in apoptosis assay endpoints (e.g., caspase-3 vs. Annexin V) .

Methodological Tables

| Comparative Bioactivity | 3-Bromo Analog | 3-Aminoethyl Analog |

|---|---|---|

| Antimicrobial (MIC, μg/mL) | 0.5–2.0 | 5.0–10.0 |

| Antinociceptive (ED, mg/kg) | 15.2 | 8.7 |

| Solubility (mg/mL in PBS) | 0.3 | 12.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.